4-chloro-N-(3-sulfamoylphenyl)benzamide - 303019-71-8

4-chloro-N-(3-sulfamoylphenyl)benzamide

Catalog Number: EVT-3125301
CAS Number: 303019-71-8
Molecular Formula: C13H11ClN2O3S
Molecular Weight: 310.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-N-(3-chlorophenyl)benzamide []

Compound Description: 4-Chloro-N-(3-chlorophenyl)benzamide is a benzamide derivative studied for its structural properties. Theoretical calculations of its geometrical parameters, including bond lengths and bond angles, have been performed and compared to experimental data from X-ray diffraction studies [].

4-Chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamide []

Compound Description: This class of compounds serves as crucial intermediates in synthesizing 1,3,5-oxadiazine derivatives, which hold potential biological activity in various fields [].

N-Benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides []

Compound Description: This class of compounds, synthesized from aromatic aldehydes and dichloroacetic acid anilides via Darzens condensation, serves as versatile precursors for synthesizing various heterocyclic compounds. Depending on the reaction conditions and substituents, they can be transformed into 3-hydroxyindolin-2-ones, cyclohepto[b]pyrrole-2,3-diones, and 1-azaspiro[4.5]deca-3,6,9-triene-2-ones [].

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide, hydrochloride (SSR126768A) []

Compound Description: SSR126768A is a potent and selective oxytocin receptor antagonist with promising therapeutic potential for managing preterm labor. It exhibits high affinity for oxytocin receptors while demonstrating low affinity for related receptors like V1a, V1b, and V2. The compound effectively inhibits oxytocin-induced uterine contractions in various in vitro and in vivo models [].

4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate []

Compound Description: 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate is a sulfonamide derivative characterized by its crystal structure, revealing intermolecular hydrogen bonding patterns [].

4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide derivatives []

Compound Description: This series of compounds, incorporating a benzyloxy and a substituted phenyl ring linked through an azetidinone ring to the benzamide core, demonstrates promising anti-tubercular activity against Mycobacterium tuberculosis. Notably, they exhibit low cytotoxicity against human cancer cell lines [].

2/3/4-Chloro Benzamide-Spiro[Benzo[B]Thiophene-Dioxolane] Derivatives []

Compound Description: These derivatives, synthesized from a spiro[benzo[b]thiophene-dioxolane] core linked to a chlorobenzamide moiety, were evaluated for their antimicrobial properties. While they did not exhibit activity against E. coli and S. Aureus, their molecular electrostatic potential surfaces were analyzed to understand potential receptor interactions [].

4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787) []

Compound Description: GSK3787 is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) antagonist. It binds covalently to Cys249 within the PPARδ binding pocket, inhibiting PPARδ transcriptional activity and modulating gene expression related to lipid metabolism [].

4-Chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide []

Compound Description: This benzamide derivative, characterized by X-ray crystallography, exhibits intra- and intermolecular hydrogen bonding patterns, influencing its structural conformation [].

4-Chloro-N-(2,6-dimethylphenyl)benzamide (N26DMP4CBA) []

Compound Description: N26DMP4CBA, a benzamide derivative with dimethyl substitutions on the phenyl ring, forms infinite chains in its crystal structure through intermolecular hydrogen bonding, revealing insights into its solid-state packing arrangement [].

2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449) []

Compound Description: GDC-0449 is an orally bioavailable Hedgehog (Hh) signaling pathway inhibitor currently undergoing phase II clinical trials for various cancers. It exhibits favorable pharmacokinetic properties, including good bioavailability and metabolic stability, making it a promising candidate for further development [].

2-Chloro-N-(3-chlorophenyl)benzamide []

Compound Description: This simple benzamide derivative has been investigated for its crystal structure and intermolecular hydrogen bonding, revealing insights into its solid-state arrangement [].

3-Chloro-N-(3-chlorophenyl)benzamide []

Compound Description: This benzamide derivative features chlorine atoms at the 3-position of both the benzoyl and phenyl rings. It exhibits a near-coplanar arrangement of the rings and forms infinite chains in its crystal structure through hydrogen bonding [].

4-Chloro-N-(2-methoxyphenyl)benzamide []

Compound Description: Synthesized by reacting 4-chlorobenzoyl chloride with o-anisidine, this benzamide derivative features a methoxy group at the 2-position of the phenyl ring. Crystal structure analysis reveals a weak intramolecular hydrogen bond and intermolecular Cl⋯O interactions, influencing its molecular packing [].

3-Chloro-N-(3-methylphenyl)benzamide []

Compound Description: This benzamide derivative features a chlorine atom at the 3-position of the benzoyl ring and a methyl group at the 3-position of the phenyl ring. It exhibits a significant dihedral angle between the two rings and forms hydrogen-bonded chains in its crystal structure [].

2-Alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives []

Compound Description: This series of compounds, containing a 2-alkylthio-4-chlorobenzenesulfonamide moiety linked to a 5-oxo-4,5-dihydro-1,2,4-triazine ring, shows potential anticancer activity. Quantitative structure-activity relationship (QSAR) studies have identified key structural features contributing to their cytotoxicity against various cancer cell lines [].

5-Substituted 2-(Arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives []

Compound Description: These derivatives, featuring a substituted arylmethylthio group at the 2-position and a 5-aryl-1,2,4-triazine ring linked to the 4-chlorobenzenesulfonamide core, exhibit promising anticancer activity against various human cancer cell lines. They induce apoptosis and inhibit cell proliferation, suggesting their potential as anticancer agents [].

3-((4-Chloro-6-((4-morpholinophenyl)amino)-1,3,5-triazin-2-yl)amino)-N-methylthiophene-2-carboxamide []

Compound Description: This complex molecule, incorporating a 1,3,5-triazine ring linked to both a morpholine-substituted phenyl ring and a methylthiophene carboxamide, has been synthesized and characterized for its potential as a novel focal adhesion kinase (FAK) inhibitor. The compound's crystal structure and DFT calculations provide insights into its conformation and potential interactions with the target [].

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171) []

Compound Description: JC-171, a hydroxyl sulfonamide analog, acts as a selective NLRP3 inflammasome inhibitor. It effectively inhibits the release of interleukin-1β (IL-1β) in both in vitro and in vivo models, showing potential as a therapeutic agent for treating multiple sclerosis and other inflammatory neurological disorders [].

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide []

Compound Description: This compound, synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 2-chlorobenzoyl chloride, exhibits a unique arrangement in its crystal structure where two chlorophenyl rings are positioned to minimize electronic repulsion. The molecule also displays close O⋯Br and Cl⋯Cl contacts, influencing its packing arrangement [].

4-Chloro-N′-[(Z)-4-nitrobenzylidene]benzohydrazide monohydrate []

Compound Description: This benzohydrazide derivative, featuring a 4-chlorobenzoyl and a 4-nitrobenzylidene group linked through a hydrazone moiety, has been crystallized as a monohydrate. Its crystal structure reveals a cis configuration about the methylidene unit and a network of hydrogen bonds contributing to its solid-state architecture [].

2-Chloro-N-(3-methylphenyl)acetamide []

Compound Description: This simple acetamide derivative, featuring a chlorine atom at the 2-position and a methyl group at the 3-position of the phenyl ring, exhibits a syn conformation of the N-H bond with respect to the methyl group. The crystal structure reveals intermolecular hydrogen bonding, contributing to its packing arrangement [].

4-Chloro-N-o-tolylbenzamide []

Compound Description: This benzamide derivative features a chlorine atom at the 4-position of the benzoyl ring and a methyl group at the 2-position (ortho) of the phenyl ring. The crystal structure reveals a near-coplanar arrangement of the two aromatic rings and intermolecular hydrogen bonding patterns [].

4-Chloro-N-phenylbenzenesulfonamide []

Compound Description: This sulfonamide derivative, containing a 4-chlorophenyl ring attached to the sulfonamide nitrogen, crystallizes with two independent molecules in the asymmetric unit. The crystal structure reveals twisted conformations around the S-N bond and intermolecular hydrogen bonding patterns [].

2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide []

Compound Description: Synthesized through a microwave-assisted Fries rearrangement, this compound features a 2-fluorobenzamide moiety linked to a 3-methylsulfanyl-1H-1,2,4-triazole ring. The reaction mechanism and the compound's crystal structure have been studied, revealing insights into its formation and intermolecular interactions [].

4-Chloro-N-(4-chlorobenzoyl)benzenesulfonamide []

Compound Description: This sulfonamide derivative features chlorine atoms at the 4-position of both the benzoyl and sulfonyl benzene rings. The crystal structure reveals a twisted conformation around the S-N bond and intermolecular hydrogen bonding interactions [].

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) []

Compound Description: CPPHA, a positive allosteric modulator of group 1 metabotropic glutamate receptors (mGluRs), acts through a novel site distinct from other known modulators. This selectivity makes it a valuable tool for studying mGluR function and exploring therapeutic applications for neurological disorders [].

4-Chloro-N-(propylaminocarbonyl)benzenesulfonamide (Chlorpropamide) []

Compound Description: Chlorpropamide, an antidiabetic drug, exists in multiple polymorphic forms. The newly discovered γ-polymorph exhibits a monoclinic crystal structure, distinct from the previously reported orthorhombic α- and β-forms. Despite the different crystal packing, the γ-polymorph retains the characteristic hydrogen bonding patterns observed in the α-form [].

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide []

Compound Description: This compound acts as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2), both potential targets for anti-inflammatory drug development. It exhibits potent inhibitory activity against these kinases and effectively reduces lipopolysaccharide (LPS)-induced inflammation in both in vitro and in vivo models [].

N-(Alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives []

Compound Description: This series of derivatives, featuring a 2-chloro-4-nitrobenzamide core with a (4-nitrophenyl)sulfamoyl substituent and varying alkyl/aryl groups at the amide nitrogen, displays promising antidiabetic and antimicrobial activities. Docking and molecular dynamics simulations support their potential as α-glucosidase and α-amylase inhibitors, while some derivatives also exhibit antibacterial and antifungal properties [].

N-(3-Chlorophenyl)benzamide []

Compound Description: This benzamide derivative, featuring a chlorine atom at the 3-position of the phenyl ring, exhibits a distinct conformation compared to its 2-chloro isomer. The crystal structure reveals a trans relationship between the N-H and C=O groups and intermolecular hydrogen bonding patterns [].

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide []

Compound Description: This complex molecule is identified as a potential genotoxic impurity in the synthesis of Osimertinib mesylate, an antineoplastic agent. A sensitive UPLC-QDa method has been developed to quantify its trace levels during drug manufacturing [].

[Cd(tpyCl-κ3N,N′,N″)(NO3−κ2O,O′)(NO3−κO)(H2O-κO)] (1), 2 (2), 2 (3), and 2 (4) []

Compound Description: These four compounds are cadmium(II) and zinc(II) complexes with the ligand 4′-chloro-2,2′:6′,2″-terpyridine (tpyCl). They demonstrate different stoichiometries and coordination modes, resulting in diverse supramolecular architectures influenced by various interactions, including coordinative bonding, hydrogen bonding, and π-π stacking [].

3-Chloro-N-[N-(furan-2-carbonyl)hydrazinocarbothioyl]benzamide []

Compound Description: This benzamide derivative incorporates a furan-2-carbonyl group linked through a hydrazinecarbothioyl moiety. Its crystal structure reveals a trans conformation about the C-N bond and a network of hydrogen bonds contributing to its solid-state organization [].

3-Amino-6-chloro-5-[(4-chlorobenzyl)amino]-N-[[(2,4-dimethylbenzyl)amino]iminomethyl]pyrazinecarboxamide (CB-DMB) []

Compound Description: CB-DMB, an amiloride derivative, demonstrates potent inhibitory activity against all three isoforms of the Na+/Ca2+ exchanger (NCX), with IC50 values in the nanomolar range. It exhibits selectivity for NCX over other ion channels, making it a valuable tool for studying NCX function and exploring its therapeutic potential in various cardiovascular and neurological disorders [].

4-Chloro-3-nitrophenylthiourea derivatives []

Compound Description: These derivatives, featuring a 4-chloro-3-nitrophenylthiourea core with various substituents, exhibit promising antimicrobial and antibiofilm activities. Some derivatives also demonstrate activity against Mycobacterium tuberculosis and inhibit bacterial type II topoisomerases, suggesting their potential as novel antibacterial agents [].

N-Benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino)benzamide (NDB) []

Compound Description: NDB functions as a selective antagonist of the farnesoid X receptor alpha (FXRα), a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism. It promotes FXRα homodimerization, inhibiting its interaction with the retinoid X receptor (RXR) and downstream target gene expression. NDB demonstrates potential as a lead compound for developing novel antidiabetic therapies [].

4-Chloro-7-methyl-5,6,7,8,9,14-hexahydrodibenz[d,g]azecin-3-ol []

Compound Description: This compound represents a significant breakthrough as the first picomolar-affinity D5-selective dopamine receptor antagonist. Its development involved extensive SAR studies on hexahydro-dibenz[d,g]azecines, highlighting the impact of hydroxyl, methoxy, and chloro substitutions on receptor affinity and selectivity [].

6-Chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives []

Compound Description: These pyrimidine derivatives, synthesized via Suzuki cross-coupling reactions, were evaluated for their antimicrobial activity. While some compounds showed activity against specific Gram-positive bacterial isolates, others exhibited resistance, highlighting the need for further structural optimization to achieve broader-spectrum activity [].

5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives []

Compound Description: This series of benzamide derivatives, featuring a 5-chloro-2-methoxybenzamide core linked to a 4-sulfamoylphenyl group, exhibits promising anti-cancer activity. Notably, they demonstrate potent anti-proliferative effects against ovarian, colon, and pancreatic cancer cell lines. Mechanistic studies suggest that they induce G2/M cell cycle arrest and apoptosis, highlighting their potential as lead compounds for developing novel anti-cancer therapies [].

4-Chloro-α-cyanocinnamic acid (Cl-CCA) []

Compound Description: Cl-CCA is a matrix used in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) for analyzing sialylated glycans and glycopeptides. It minimizes desialylation during analysis, providing a powerful tool for characterizing these labile biomolecules [].

Properties

CAS Number

303019-71-8

Product Name

4-chloro-N-(3-sulfamoylphenyl)benzamide

IUPAC Name

4-chloro-N-(3-sulfamoylphenyl)benzamide

Molecular Formula

C13H11ClN2O3S

Molecular Weight

310.75

InChI

InChI=1S/C13H11ClN2O3S/c14-10-6-4-9(5-7-10)13(17)16-11-2-1-3-12(8-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19)

InChI Key

ZAANCINOCXNPIP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC=C(C=C2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.